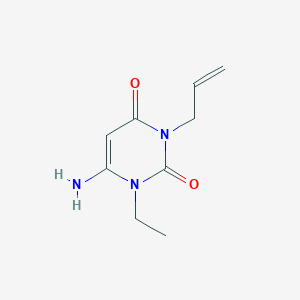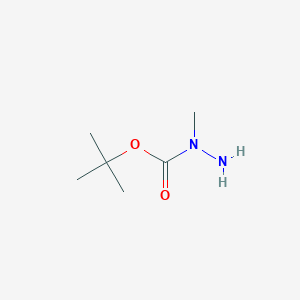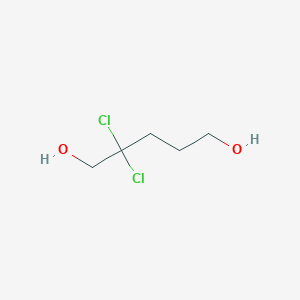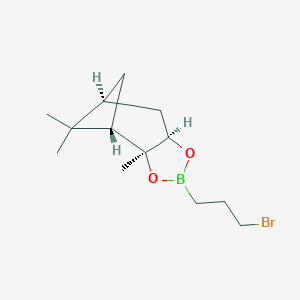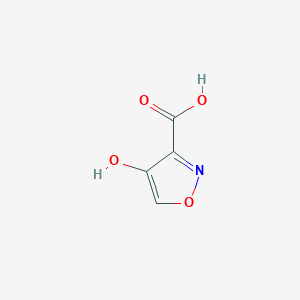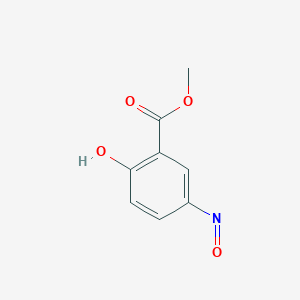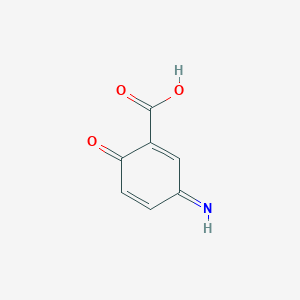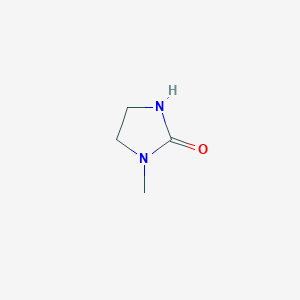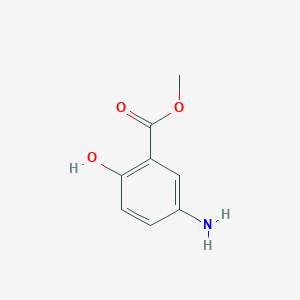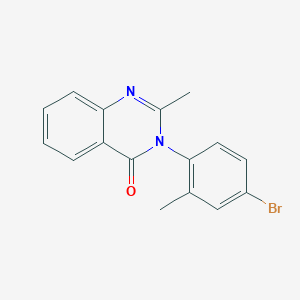
3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one
説明
“3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound is related to the quinazolinone class of compounds, which have been studied for their potential medicinal properties3.
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one” is not directly available. However, related compounds such as “4-Bromo-2-methylphenol” and “(4-Bromo-2-methylphenyl)methanol” have been analyzed62.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one”. However, related compounds have been studied for their reactivity78.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one” are not directly available. However, related compounds such as “(4-Bromo-2-methylphenyl)methanol” have been analyzed2.
科学的研究の応用
Synthesis and Pharmaceutical Applications
Synthesis and Antimicrobial Activity : This compound has been synthesized and evaluated for its antimicrobial activity. It is derived from reactions involving p-Bromoanthranilic acid, hydrazine hydrate, and benzaldehyde (Patel, Mistry & Desai, 2006).
Biological Activity of Quinazolinones Schiff Bases : This compound, on treatment with various chemicals, has been investigated for antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Certain derivatives have shown significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Catalyzed Synthesis under Microwave Irradiation : This compound has been synthesized using a one-pot three-component method under microwave irradiation, showcasing its potential in efficient chemical synthesis processes (Mohammadi & Hossini, 2011).
Chemical Properties and Reactions
Rhodium-Catalyzed Synthesis : The compound is involved in the synthesis of 4-Bromo-1,2-dihydroisoquinolines, indicating its role in complex chemical reactions and potential in organic chemistry (He et al., 2016).
Antiviral and Cytotoxic Activities : Quinazolinone derivatives, including those with bromo groups, have been synthesized and evaluated for antiviral activity against various viruses, including HIV and HSV (Selvam et al., 2010).
Halogenation and Schiff Base Derivatives : Direct halogenation of this compound and its further use in synthesizing Schiff bases have been explored, highlighting its versatility in organic synthesis (Sayyed, Mokle & Vibhute, 2006).
Applications in Materials Science
Use as Photostabilizers for PVC : New thiophene derivatives, including this compound, have been synthesized and used as photostabilizers for poly(vinyl chloride), showcasing its potential in materials science (Balakit et al., 2015).
Corrosion Inhibitor for Mild Steel : This compound, as part of quinazolinone derivatives, has been investigated as a corrosion inhibitor for mild steel in acidic conditions. Its efficacy and the underlying mechanisms have been studied through various methods, including electrochemical analysis and surface studies (Errahmany et al., 2020).
Safety And Hazards
The safety and hazards associated with “3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one” are not directly available. However, general safety measures for handling related compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition910.
将来の方向性
The future directions for “3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one” are not directly available. However, quinazolinone derivatives have been suggested for further evaluation in inflammation and inflammation-induced cancer therapy3.
特性
IUPAC Name |
3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYGULLCDQXZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275687 | |
| Record name | 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-methylphenyl)-2-methylquinazolin-4-one | |
CAS RN |
843-93-6 | |
| Record name | 3-(4-bromo-2-methylphenyl)-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-10447 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



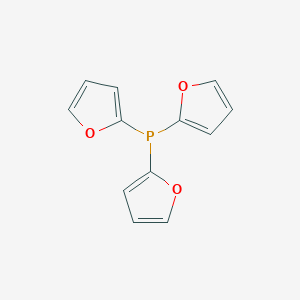

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
